8-Bromo-norlaudanosoline Hydrobromide
CAS No.:
Cat. No.: VC0203227
Molecular Formula: C₁₆H₁₇Br₂NO₄
Molecular Weight: 447.12
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₆H₁₇Br₂NO₄ |
|---|---|
| Molecular Weight | 447.12 |
Introduction
Chemical Structure and Properties
8-Bromo-norlaudanosoline Hydrobromide is characterized by its molecular formula C₁₆H₁₇Br₂NO₄ and a molecular weight of 447.12 g/mol . Structurally, it is a derivative of norlaudanosoline (also known as tetrahydropapaveroline), featuring a bromine atom at the 8-position of the tetrahydroisoquinoline skeleton. The full chemical name is 8-Bromo-1-(3,4-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide .
The compound features:
-
A tetrahydroisoquinoline core structure
-
Four hydroxyl groups (two on each aromatic ring)
-
A bromine atom at the 8-position
-
A hydrobromide salt form
This molecular arrangement contributes to its unique chemical properties and reactivity profile, which distinguishes it from other norlaudanosoline derivatives.
Physical and Chemical Properties
The physical properties of 8-Bromo-norlaudanosoline Hydrobromide are similar to other brominated alkaloid derivatives. While specific data on this compound is limited in the available literature, it is generally characterized as a solid at room temperature. The presence of the bromine atom significantly alters its chemical reactivity compared to non-brominated analogs, particularly in terms of steric hindrance and electronic effects.
Biosynthetic Significance
8-Bromo-norlaudanosoline Hydrobromide is derived from norlaudanosoline, which is a key intermediate in the biosynthetic pathway leading to morphinan and benzylisoquinoline alkaloids . Norlaudanosoline serves as a crucial precursor in the synthesis of various pharmacologically important compounds including morphine, codeine, and other structurally related alkaloids.
The addition of a bromine atom at the 8-position creates a modified intermediate that can potentially alter the biosynthetic pathway or enable the creation of novel alkaloid derivatives. This modification may influence how the molecule interacts with enzymes involved in subsequent biosynthetic steps, potentially redirecting the synthesis toward different end products.
Analytical Characterization
Proper characterization of 8-Bromo-norlaudanosoline Hydrobromide is essential for confirming its identity and purity. Standard analytical techniques for this class of compounds include:
Chromatographic Methods
For brominated norlaudanosoline derivatives, high-performance liquid chromatography (HPLC) is commonly employed. Based on information from similar compounds, the HPLC analysis likely uses:
-
Appropriate columns (e.g., C18 reverse phase)
-
UV detection (typically at wavelengths between 230-254 nm)
-
Mobile phases consisting of mixtures of water, methanol, and/or acetonitrile with appropriate buffers
For chiral analysis, specialized columns capable of separating enantiomers would be necessary, similar to those used for norlaudanosoline analysis which can separate (S)-norlaudanosoline and (R)-norlaudanosoline with retention times of approximately 21 and 30 minutes, respectively .
Spectroscopic Identification
Spectroscopic methods provide crucial structural information:
-
Nuclear Magnetic Resonance (NMR): Both ¹H-NMR and ¹³C-NMR would show characteristic signals for the isoquinoline structure, with distinctive patterns due to the bromine substitution.
-
Mass Spectrometry: Would confirm the molecular weight of 447.12 g/mol and show characteristic isotope patterns due to the presence of bromine atoms.
-
Infrared Spectroscopy: Would reveal characteristic absorption bands for the hydroxyl groups and aromatic rings.
Biological Activities and Research Applications
8-Bromo-norlaudanosoline Hydrobromide has several potential applications in scientific research, particularly as a tool for studying alkaloid biosynthesis and related biochemical pathways.
Role in Alkaloid Research
As a derivative of norlaudanosoline, this compound serves as a valuable tool for investigating the biosynthetic pathways of benzylisoquinoline and morphinan alkaloids . The strategic placement of the bromine atom at the 8-position can:
-
Act as a molecular probe for studying enzyme-substrate interactions
-
Serve as an intermediate for synthesizing more complex alkaloid derivatives
-
Function as a building block in the development of novel compounds with potential biological activities
Comparison with Related Compounds
Comparison with 5-Bromo-norlaudanosoline Hydrobromide
A related compound, 5-Bromo-norlaudanosoline Hydrobromide, differs in the position of the bromine atom. This positional isomer has the same molecular formula (C₁₆H₁₇Br₂NO₄) and molecular weight (447.12 g/mol) but possesses different chemical and potentially different biological properties due to the altered position of the bromine atom.
| Property | 8-Bromo-norlaudanosoline HBr | 5-Bromo-norlaudanosoline HBr |
|---|---|---|
| Molecular Formula | C₁₆H₁₇Br₂NO₄ | C₁₆H₁₇Br₂NO₄ |
| Molecular Weight | 447.12 g/mol | 447.12 g/mol |
| Structure | Bromine at 8-position | Bromine at 5-position |
| IUPAC Name | 8-Bromo-1-(3,4-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide | 5-bromo-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
The difference in bromine position can significantly affect the molecule's steric properties and electronic distribution, potentially altering its chemical reactivity and biological interactions.
Comparison with Parent Compound Norlaudanosoline
| Property | 8-Bromo-norlaudanosoline HBr | Norlaudanosoline |
|---|---|---|
| Molecular Formula | C₁₆H₁₇Br₂NO₄ | C₁₆H₁₇NO₄ |
| Molecular Weight | 447.12 g/mol | 287.31 g/mol |
| Structure | Contains bromine at 8-position | No bromine atom |
| Biosynthetic Role | Modified intermediate | Key intermediate in alkaloid biosynthesis |
The addition of bromine increases the molecular weight and alters the electronic properties of the molecule, which may impact its behavior in enzymatic reactions within biosynthetic pathways .
Research Challenges and Future Directions
Current Limitations in Research
Research on 8-Bromo-norlaudanosoline Hydrobromide faces several challenges:
-
Limited published data specifically addressing this compound
-
Challenges in regioselective synthesis to ensure bromination at the specific 8-position
-
Need for more comprehensive biological activity profiling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume